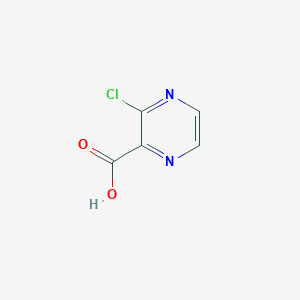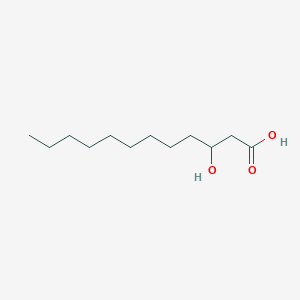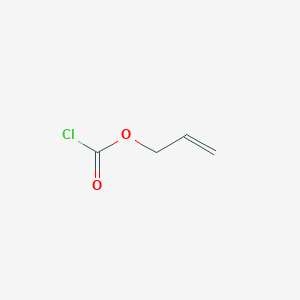
3-chloropyrazine-2-carboxylic Acid
Overview
Description
3-Chloropyrazine-2-carboxylic acid is a chemical compound with the CAS Number: 27398-39-6 . It has a molecular weight of 158.54 and its IUPAC name is 3-chloro-2-pyrazinecarboxylic acid . The compound is typically stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of 3-chloropyrazine-2-carboxylic acid involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines . This reaction yields a series of 3-benzylaminopyrazine-2-carboxamides . The starting compound, 3-chloropyrazine-2-carboxamide, can be prepared via partial hydrolysis of the nitrile group of 3-chloropyrazine-2-carbonitrile .Molecular Structure Analysis
The InChI code for 3-chloropyrazine-2-carboxylic acid is 1S/C5H3ClN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10) . This indicates that the compound consists of 5 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving 3-chloropyrazine-2-carboxylic acid are not detailed in the search results, it’s worth noting that pyrazinamide, a crucial first-line drug for tuberculosis treatment, and its analogues are interesting in organic synthesis .Physical And Chemical Properties Analysis
The physical form of 3-chloropyrazine-2-carboxylic acid is solid . . Unfortunately, the search results do not provide more detailed information about its physical and chemical properties.Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
3-Chloropyrazine-2-carboxylic Acid serves as a precursor in the synthesis of pyrazinamide derivatives, which exhibit antimicrobial activity, particularly against Mycobacterium tuberculosis . These derivatives are explored for their potential to treat tuberculosis, with modifications to the pyrazine core enhancing their efficacy and reducing cytotoxicity .
Organic Synthesis: Building Blocks
In organic synthesis, 3-Chloropyrazine-2-carboxylic Acid is utilized as a building block for creating various compounds. Its reactivity allows for the formation of amides and esters, which are essential in synthesizing a wide range of organic molecules .
Nanotechnology: Surface Modifiers
Carboxylic acids, including 3-Chloropyrazine-2-carboxylic Acid, are used as surface modifiers in nanotechnology. They promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures, which are crucial in developing advanced materials and devices .
Polymers: Monomers and Additives
This compound finds applications in polymer chemistry as a monomer or additive. It can modify the properties of polymers, such as enhancing their thermal stability or altering their physical characteristics to suit specific industrial applications .
Drug Design: Lead Compound Development
3-Chloropyrazine-2-carboxylic Acid is significant in drug design, where it’s a lead compound for developing new drugs. Its structure serves as a scaffold for creating molecules with desired biological activities, such as kinase inhibitors or receptor antagonists .
Agricultural Chemistry: Pesticide Synthesis
While direct references to its use in agricultural chemistry are limited, the antimicrobial properties of its derivatives suggest potential applications in developing pesticides or fungicides to protect crops from bacterial infections .
Analytical Chemistry: Chemical Analysis
In analytical chemistry, 3-Chloropyrazine-2-carboxylic Acid is used as a standard or reference compound in various chemical analyses, helping to identify and quantify substances within complex mixtures .
Environmental Science: Pollution Remediation
Derivatives of 3-Chloropyrazine-2-carboxylic Acid could be explored for environmental remediation, particularly in treating water contaminated with harmful bacteria or in processes aimed at breaking down pollutants .
Safety and Hazards
Mechanism of Action
Target of Action
3-Chloropyrazine-2-carboxylic Acid, a derivative of pyrazinamide, has been found to have antimicrobial activity, particularly against Mycobacterium tuberculosis . The primary target of this compound is the mycobacterial enoyl-ACP reductase (InhA), an enzyme involved in the synthesis of mycolic acids, crucial components of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, InhA, by binding to it. This binding interaction is similar to that of known InhA inhibitors . The binding of 3-Chloropyrazine-2-carboxylic Acid to InhA inhibits the enzyme’s activity, thereby disrupting the synthesis of mycolic acids and affecting the integrity of the mycobacterial cell wall .
Biochemical Pathways
The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway, which is responsible for the elongation of mycolic acids . The disruption of this pathway leads to a deficiency in mycolic acids, resulting in a weakened cell wall and eventually cell death .
Result of Action
The action of 3-Chloropyrazine-2-carboxylic Acid leads to the death of Mycobacterium tuberculosis cells . The compound’s antimycobacterial activity was found to be at least equivalent to that of the standard pyrazinamide, with minimum inhibitory concentration (MIC) values ranging from 6 to 42 µM .
Action Environment
The action of 3-Chloropyrazine-2-carboxylic Acid can be influenced by its lipophilicity. For instance, the antifungal activity of similar compounds against T. mentagrophytes increased approximately linearly with increasing compound lipophilicity up to a certain point, after which further increase in lipophilicity led to a significant loss of activity . This suggests that the compound’s lipophilicity, which can be influenced by the nature of the environment, can affect its efficacy.
properties
IUPAC Name |
3-chloropyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRPVXLESNMKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363557 | |
| Record name | 3-chloropyrazine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloropyrazine-2-carboxylic Acid | |
CAS RN |
27398-39-6 | |
| Record name | 3-chloropyrazine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-pyrazine-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B41479.png)







![6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid](/img/structure/B41499.png)


